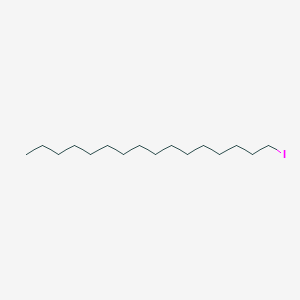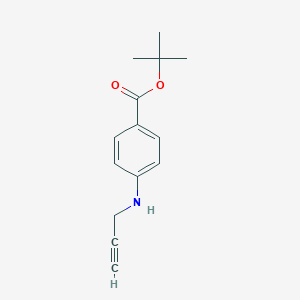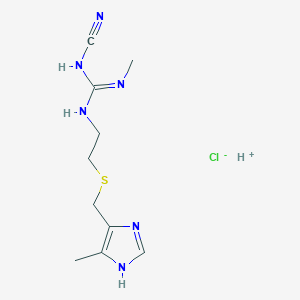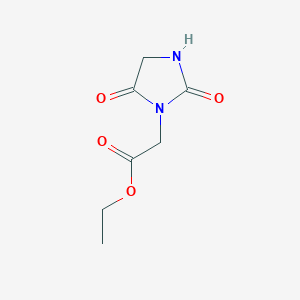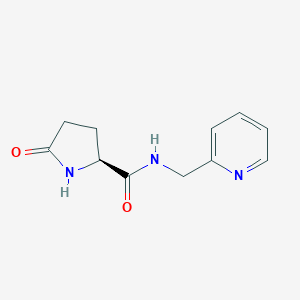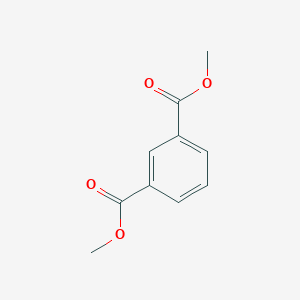
4-Octyldodecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octyldodecan-1-ol, also known as 2-(4-octyldodecyl)oxirane-2-carboxylic acid, is a chemical compound that has been extensively studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-octyldodecan-1-ol is not fully understood, but it is believed to interact with cell membranes and affect various signaling pathways. In particular, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemische Und Physiologische Effekte
Studies have shown that 4-octyldodecan-1-ol has a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have moisturizing and emollient properties, making it a desirable ingredient in skincare products.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-octyldodecan-1-ol in lab experiments is its relative ease of synthesis and availability. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 4-octyldodecan-1-ol. One area of interest is its potential as an anti-inflammatory and anti-cancer agent, which could be further explored in preclinical and clinical studies. Another area of interest is its potential as a surfactant and emulsifier in the preparation of advanced materials, which could lead to the development of new materials with unique properties. Additionally, further studies could be conducted to better understand the mechanism of action of 4-octyldodecan-1-ol and its potential interactions with other compounds.
Synthesemethoden
The synthesis of 4-octyldodecan-1-ol involves the epoxidation of oleic acid using hydrogen peroxide and formic acid. The resulting epoxide is then hydrolyzed to yield 4-octyldodecan-1-ol. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-Octyldodecan-1-ol has been studied for its potential applications in various fields, including cosmetics, pharmaceuticals, and materials science. In cosmetics, it has been shown to have moisturizing and emollient properties, making it a desirable ingredient in skincare products. In pharmaceuticals, it has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In materials science, it has been used as a surfactant and emulsifier in the preparation of nanoparticles and other advanced materials.
Eigenschaften
CAS-Nummer |
123629-23-2 |
|---|---|
Produktname |
4-Octyldodecan-1-ol |
Molekularformel |
C20H42O |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
4-octyldodecan-1-ol |
InChI |
InChI=1S/C20H42O/c1-3-5-7-9-11-13-16-20(18-15-19-21)17-14-12-10-8-6-4-2/h20-21H,3-19H2,1-2H3 |
InChI-Schlüssel |
VSSXCWBBLWZFCL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCCCCCCC)CCCO |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCC)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



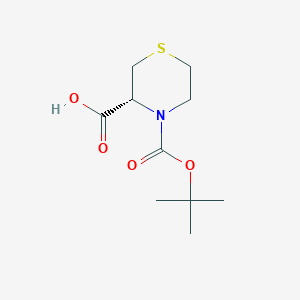
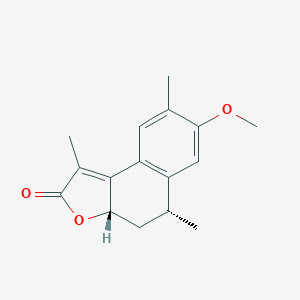

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
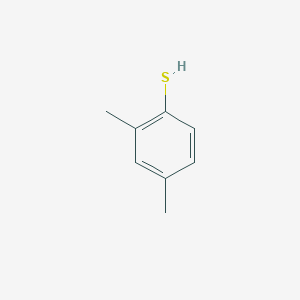
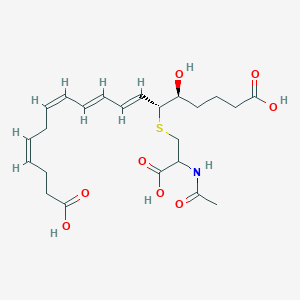
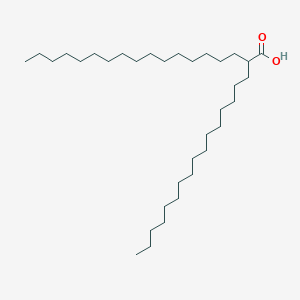
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
